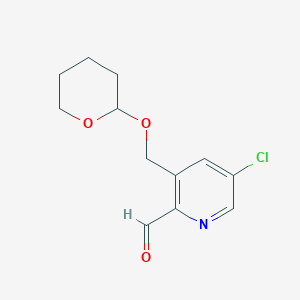

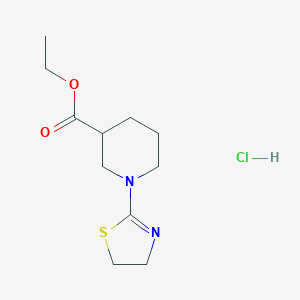

![molecular formula C19H14N2O B1403997 (5,11-二氢吲哚[3,2-b]咔唑-6-基)甲醇 CAS No. 1432053-78-5](/img/structure/B1403997.png)

(5,11-二氢吲哚[3,2-b]咔唑-6-基)甲醇

描述

“(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol” is a molecule that has been used in the synthesis of non-conjugated blue-light-emitting materials . It contains a total of 40 bonds, including 26 non-H bonds, 24 multiple bonds, 1 rotatable bond, 24 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 4 nine-membered rings, 1 twelve-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 Pyrrole .

Synthesis Analysis

The molecule has been used in the preparation of non-conjugated homopolymers with blue light emission. These polymers were prepared via an N–C coupling reaction . An improved protocol for the preparation of similar molecules involves the use of hydroiodic acid as an efficient catalyst for the condensation of indole and aromatic aldehydes .Molecular Structure Analysis

The molecule contains a total of 36 atoms, including 14 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular structure also includes multiple bonds and aromatic bonds, contributing to its complex structure .Chemical Reactions Analysis

The molecule has been involved in N–C coupling reactions for the synthesis of non-conjugated homopolymers . Additionally, it has been used in electropolymerization reactions, which result in the development of doped films on the electrode surface .Physical And Chemical Properties Analysis

The molecule exhibits excellent thermal stability and solubility, making it suitable for various applications . Its physical and chemical properties are influenced by its complex molecular structure, which includes multiple and aromatic bonds .科学研究应用

合成和配体效率

(5,11-二氢吲哚[3,2-b]咔唑-6-基)甲醇是一种已通过多种方法合成的化合物。一种值得注意的合成产生了 5,11-二氢吲哚[3,2-b]咔唑-6,12-二甲醛,这是一种对 TCDD (Ah) 受体极其有效的配体 (Tholander & Bergman, 1999)。

光物理和电化学性质

该化合物表现出显着的光物理和电化学性质。例如,带有噻吩单元的 5,11-二氢吲哚[3,2-b]咔唑衍生物表现出独特的光物理特性,使其成为有机发光二极管 (OLED) 应用的潜在候选者 (Irgashev et al., 2017)。此外,该化合物的衍生物已在 OLED 中用于空穴传输层,展示了低阈值电压和优异的电流-电压特性 (Hu et al., 2000)。

在配位聚合物中的应用

该化合物已被用作金属-有机配位聚合物的合成中的配体。这些聚合物,例如基于锌的聚合物,因其层状和三维骨架结构以及蓝色荧光特性而受到研究 (Khan et al., 2018)。

在多环化合物合成中的作用

5,11-二氢吲哚[3,2-b]咔唑环系是合成新型多环化合物中的常见基序。这些化合物已被用来创建稠合的九环系统,这些系统因其光物理、电化学性质和热稳定性而受到研究 (Irgashev et al., 2016)。

化学和生物学研究

此外,该化合物还因其在形成多环芳烃反应性受体激动剂和抗癌起始剂中的作用而受到研究 (Preobrazhenskaya et al., 1993)。此外,还评估了它的急性毒性特征,显示在某些剂量下对动物没有显着的副作用或行为改变 (Gowda et al., 2022)。

作用机制

未来方向

The molecule’s unique properties, particularly its role in the synthesis of non-conjugated blue-light-emitting materials, suggest that it has good application prospects . Future research may focus on exploring its potential uses in other areas, such as in the development of highly efficient and stable blue OLEDs .

属性

IUPAC Name |

5,11-dihydroindolo[3,2-b]carbazol-12-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-9,20-22H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKFGPWQCFFWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B1403919.png)

![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)

![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)

![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)

![5-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1403933.png)

![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)